4-(Piperazin-1-ylsulfonyl)aniline

Description

Contextualization of 4-(Piperazin-1-ylsulfonyl)aniline within Sulfonamide Chemistry

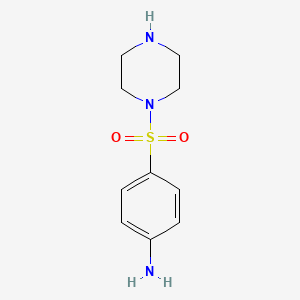

The compound this compound, with the chemical formula C10H15N3O2S, belongs to the sulfonamide class of organic compounds. matrixscientific.comuni.lu Structurally, it features a central aniline (B41778) ring substituted with a sulfonyl group, which in turn is linked to a piperazine (B1678402) ring. The sulfonamide group (-S(=O)2N-) is a key functional group that defines this class of molecules and is central to their chemical and biological properties. Sulfonamides are well-established in medicinal chemistry and are known for a wide array of biological activities. nih.gov The specific arrangement of the aniline, sulfonamide, and piperazine moieties in this compound makes it a subject of interest for chemical synthesis and biological evaluation.

Overview of Piperazine and Sulfonamide Scaffolds in Medicinal Chemistry

Both piperazine and sulfonamide scaffolds are considered "privileged structures" in medicinal chemistry due to their frequent appearance in the structures of bioactive compounds and approved drugs. nih.gov

The sulfonamide scaffold is a versatile functional group found in a variety of therapeutic agents. nih.gov Its applications are diverse, ranging from diuretics and anti-diabetic agents to anticonvulsants and anti-inflammatory drugs. nih.gov The ability of the sulfonamide group to mimic a carboxylate group and participate in hydrogen bonding interactions is a key reason for its broad utility in drug design. nih.gov

The piperazine scaffold , a six-membered ring containing two nitrogen atoms at opposite positions, is another cornerstone of medicinal chemistry. nih.govresearchgate.net Its inclusion in a molecule can enhance pharmacokinetic properties such as aqueous solubility, cell permeability, and protein-binding capacity. researchgate.net The piperazine ring is present in numerous marketed drugs used to treat a wide range of conditions, including cancer and behavioral disorders. nih.govresearchgate.net Its structural rigidity and the basicity of its nitrogen atoms allow for specific interactions with biological targets. researchgate.net The combination of a sulfonamide and a piperazine moiety, as seen in this compound, therefore represents a promising strategy for the development of novel bioactive molecules. acs.org

Rationale for Academic Investigation of this compound and its Derivatives

The academic investigation into this compound and its derivatives is driven by the potential to discover new therapeutic agents with a range of biological activities. The core structure combines the favorable properties of both sulfonamides and piperazines, making it an attractive starting point for chemical synthesis and biological screening.

Research into derivatives of this scaffold has explored their potential in various therapeutic areas:

Antimicrobial and Antifungal Activity: Piperazine derivatives, in general, have been synthesized and screened for their effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, and fungi like Candida albicans and Aspergillus niger. acgpubs.orgresearchgate.net The combination with a sulfonamide moiety is a common strategy in the search for new antimicrobial agents. researchgate.netmdpi.com

Anticancer Activity: Derivatives of similar structures, such as those based on a 4-(4-methylpiperazin-1-yl)aniline core, have been investigated as stabilizers of G-quadruplex DNA in the promoter region of the c-MYC proto-oncogene, which could be a viable approach for anticancer therapy. researchgate.net

Novel Target Inhibition: In the field of insecticide discovery, derivatives of a 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)aniline scaffold have been synthesized and characterized as potent inhibitors of the Aedes aegypti Kir1 (AeKir1) channel, which is crucial for mosquito excretory functions. nih.gov This highlights the potential for this chemical class to act on novel biological targets.

HIV-1 Protease Inhibition: The piperazine sulfonamide core has been successfully designed and synthesized to create highly potent HIV-1 protease inhibitors, demonstrating the value of this structural combination in antiviral research. acs.org

The rationale for investigating this compound and its derivatives is thus rooted in the established success of its constituent scaffolds and the diverse biological activities that have been demonstrated for related compounds. The modular nature of the molecule allows for systematic chemical modifications to optimize its properties for various biological targets.

Structure

3D Structure

Properties

IUPAC Name |

4-piperazin-1-ylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S/c11-9-1-3-10(4-2-9)16(14,15)13-7-5-12-6-8-13/h1-4,12H,5-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDCXCIQDDYTEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69249-13-4 | |

| Record name | 69249-13-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 4-(Piperazin-1-ylsulfonyl)aniline

The formation of the this compound scaffold is typically achieved through multi-step sequences that build the molecule piece by piece.

A common and direct method for synthesizing this compound involves the reaction of 4-nitrobenzenesulfonyl chloride with piperazine (B1678402). This initial step forms the key sulfonamide bond, resulting in the intermediate 1-(4-nitrophenylsulfonyl)piperazine. The subsequent and final step is the reduction of the aromatic nitro group to the primary amine. This transformation is frequently accomplished via catalytic hydrogenation, utilizing catalysts such as palladium on carbon (Pd/C) in a suitable solvent like ethanol (B145695) or methanol (B129727) under a hydrogen atmosphere. mdpi.com Alternative reducing agents like sodium borohydride (B1222165) in the presence of a suitable catalyst can also be employed for this conversion. mdpi.com This nitro-to-amine reduction is a crucial step, yielding the final aniline (B41778) product which is amenable to a host of further chemical modifications.

The strategic importance of this compound lies in its role as a key intermediate or precursor for the synthesis of more complex molecular architectures. Both the aniline and the piperazine moieties offer reactive sites for derivatization. For example, the related compound, 4-(piperidin-1-ylsulfonyl)aniline, which features a piperidine (B6355638) ring instead of piperazine, is also used as a foundational element in synthetic schemes, such as in the creation of novel thiopyrimidine-benzenesulfonamide compounds. mdpi.com The aniline group of these scaffolds can be readily converted into other functional groups or used as a nucleophile in coupling reactions, while the secondary amine on the piperazine ring of the title compound provides a handle for introducing a wide variety of substituents.

Derivatization Strategies for the this compound Scaffold

The true synthetic value of this compound is realized through its extensive derivatization potential. Chemists can selectively modify different parts of the molecule to fine-tune its properties.

The primary amino group of the aniline moiety is a prime site for modification. A straightforward and common transformation is N-acetylation. This reaction, typically carried out using acetic anhydride (B1165640) or acetyl chloride, converts the aniline into an acetamide (B32628) derivative, such as N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide. mdpi.comnih.gov This modification alters the electronic properties and hydrogen bonding capabilities of this part of the molecule. The synthesis of related acetamides, such as those with substituted piperidine or piperazine rings, is well-documented, highlighting the reliability of this synthetic step. chemspider.comsigmaaldrich.com

Table 1: Examples of Aniline Moiety Modification

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 4-Acetylaminobenzenesulfonyl chloride | Piperidine | N-(4-(Piperidin-1-ylsulfonyl)phenyl)acetamide | mdpi.com |

This table presents examples of N-acetylation on the aniline portion of the scaffold or its precursors.

The secondary amine of the piperazine ring is another key site for derivatization, allowing for the introduction of a vast array of chemical substituents through N-substitution reactions. evitachem.com

N-Alkylation: The piperazine nitrogen can be readily alkylated using various alkyl halides to introduce simple alkyl chains or more complex functionalized groups. For instance, reaction with methyl iodide yields the N-methyl derivative, 4-((4-methylpiperazin-1-yl)sulfonyl)aniline. mdpi.com

N-Arylation: The introduction of aromatic or heteroaromatic rings is often achieved through N-arylation reactions. nih.gov This can be accomplished using methods like the Buchwald-Hartwig coupling or nucleophilic aromatic substitution on electron-deficient (hetero)arenes, such as 4-chloroquinazolines. nih.govsemanticscholar.org

Amide and Sulfonamide Formation: The piperazine nitrogen can also react with carboxylic acids (often activated as acid chlorides or using coupling agents) or sulfonyl chlorides to form amide or sulfonamide linkages, respectively. nih.govresearchgate.net

Table 2: Examples of Piperazine Ring Functionalization

| Piperazine Precursor | Reagent/Reaction Type | Resulting Moiety | Reference |

|---|---|---|---|

| 4-((4-Methylpiperazin-1-yl)sulfonyl)aniline | - | N-Methylpiperazine | mdpi.com |

| Piperazine-linked quinazoline (B50416) | Carboxylic Acids / HATU coupling | N-Acylpiperazine | nih.gov |

| N-Substituted Piperazines | 2,4-Dichloroquinazoline | N-Quinazolinylpiperazine | ijpras.com |

This table showcases various strategies for attaching different chemical groups to the piperazine nitrogen.

The this compound scaffold is frequently incorporated into larger, hybrid molecules, combining its features with those of other important heterocyclic systems.

Quinazoline Scaffolds: Quinazoline derivatives are often synthesized by linking them to a piperazine moiety. nih.govnih.gov A common synthetic route involves the reaction of a piperazine-containing nucleophile with a 4-chloroquinazoline (B184009) intermediate. nih.govijpras.com The resulting hybrid structures merge the pharmacological profiles of both the sulfonamide and the quinazoline motifs. nih.gov

Thiopyrimidine Scaffolds: The aniline group of the scaffold can be used to build thiopyrimidine-containing hybrids. For example, the aniline can be acylated with a chloroacetyl chloride derivative, which is then used to couple with a pre-formed thiopyrimidine ring. mdpi.com General synthesis of thiopyrimidines often involves the condensation of thiourea (B124793) with α,β-unsaturated ketones (chalcones) or other suitable three-carbon units. researchgate.netjetir.orgnih.gov

Sydnone (B8496669) Scaffolds: The unique mesoionic structure of sydnones can be combined with the sulfonamide framework to create novel hybrid compounds. nih.gov The synthesis can involve building the sydnone ring onto the aniline precursor, for example, through N-nitrosation of an N-arylglycine derivative followed by cyclodehydration. Alternatively, a pre-functionalized sydnone can be coupled to the sulfonamide scaffold. researchgate.net The synthesis of sulfur-containing sydnones and their subsequent alkylation provides another route to these complex structures.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-(Piperidin-1-ylsulfonyl)aniline |

| 4-Nitrobenzenesulfonyl chloride |

| 1-(4-Nitrophenylsulfonyl)piperazine |

| Palladium on carbon |

| Sodium borohydride |

| 4-Acetylaminobenzenesulfonyl chloride |

| Acetic anhydride |

| Acetyl chloride |

| N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide |

| N-(4-(Piperidin-1-ylsulfonyl)phenyl)acetamide |

| Methyl iodide |

| 4-((4-Methylpiperazin-1-yl)sulfonyl)aniline |

| 4-Chloroquinazoline |

| Thiourea |

| Chloroacetyl chloride |

Synthetic Challenges and Optimization in Scaffold Construction

The construction of the this compound scaffold, while conceptually straightforward, presents several synthetic hurdles that necessitate careful control and optimization of reaction conditions. The primary challenges revolve around achieving selective mono-sulfonylation of the piperazine ring, managing protecting group strategies, and ensuring efficient purification of the final product.

A principal challenge in the synthesis is the potential for di-substitution of the piperazine ring. Piperazine possesses two secondary amine groups of similar reactivity, leading to the formation of the undesired N,N'-bis(phenylsulfonyl)piperazine byproduct. Controlling the stoichiometry of the reactants is a fundamental strategy to mitigate this issue. Using a molar excess of piperazine relative to the sulfonyl chloride can favor the formation of the mono-substituted product.

To circumvent the issue of di-substitution more effectively, the use of mono-protected piperazine derivatives is a common and highly successful strategy. Protecting one of the piperazine nitrogens with a group like tert-butoxycarbonyl (Boc) allows for the selective sulfonylation of the unprotected nitrogen. The Boc group can be subsequently removed under acidic conditions, which are generally compatible with the sulfonamide and aniline functionalities.

Another innovative approach to ensure mono-substitution involves the use of piperazin-1-ium (B1237378) salts. The protonation of one nitrogen atom deactivates it towards electrophilic attack, thereby directing the sulfonylation to the free secondary amine. This method offers a simpler alternative to traditional protecting group chemistry.

Optimization of the synthetic route also extends to the reaction conditions. The choice of solvent, temperature, and base can significantly influence the reaction's yield and purity. For instance, the reaction between an aryl sulfonyl chloride and piperazine is typically carried out in the presence of a base, such as triethylamine (B128534) or sodium carbonate, to neutralize the hydrochloric acid generated during the reaction. The selection of a suitable solvent system is also critical for ensuring the solubility of the reactants and facilitating the reaction.

Furthermore, purification of this compound from unreacted starting materials and the di-substituted byproduct can be challenging due to their similar polarities. Column chromatography is a frequently employed method for purification, requiring careful selection of the eluent system to achieve good separation.

Recent advancements in synthetic methodology have explored flow chemistry as a means to optimize the synthesis of mono-acylated piperazines. By immobilizing piperazine on a solid support, such as a sulfonic acid functionalized silica (B1680970) gel, a continuous flow of the acylating or sulfonylating agent can be passed through, leading to a high yield and purity of the mono-substituted product. This technique offers advantages in terms of scalability, safety, and efficiency.

A summary of common synthetic strategies and the challenges they address is presented in the table below.

| Strategy | Challenge Addressed | Key Parameters and Considerations |

| Stoichiometric Control | Di-substitution | Molar ratio of piperazine to sulfonyl chloride. |

| Mono-protected Piperazine | Di-substitution, Regioselectivity | Choice of protecting group (e.g., Boc), deprotection conditions. |

| Piperazin-1-ium Salts | Di-substitution, Chemoselectivity | In-situ or pre-formation of the salt. |

| Flow Chemistry | Yield, Purity, Scalability | Solid support selection, flow rate, solvent. |

| Column Chromatography | Purification | Stationary phase, eluent system. |

Structure Activity Relationship Sar Investigations

Pharmacophore Identification and Key Structural Elements for Biological Activity

A pharmacophore model for this class of compounds typically involves the precise arrangement of the sulfonyl, piperazine (B1678402), and aniline (B41778) moieties. Each of these components plays a distinct and often synergistic role in binding to biological targets and eliciting a functional response.

Role of the Sulfonyl Group in Ligand-Target Interactions

The sulfonyl group (-SO₂-) is a critical structural element that significantly influences the electronic and conformational properties of the molecule. It often acts as a key interaction point with biological targets. The oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors, capable of forming crucial interactions with hydrogen bond donors, such as the backbone NH groups of amino acid residues in a protein's active site.

Significance of the Piperazine Ring in Molecular Recognition and Biological Function

The piperazine ring is a common and highly valued scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous approved drugs. nih.gov Its significance lies in several key features:

Physicochemical Properties: The two nitrogen atoms in the piperazine ring can be protonated at physiological pH, which can enhance water solubility and bioavailability, crucial pharmacokinetic properties for drug candidates. nih.gov

Hydrogen Bonding: The nitrogen atoms, particularly the one not attached to the sulfonyl group, can act as hydrogen bond acceptors, facilitating interactions with target proteins. nih.gov

Structural Versatility: The piperazine ring provides a flexible linker that can be readily substituted at the N-4 position. This allows for the introduction of various chemical groups to explore different regions of a binding pocket and optimize activity, selectivity, and pharmacokinetic profiles. nih.govmdpi.com

In many derivatives, the piperazine moiety is crucial for establishing the correct orientation of the molecule within the binding site. For example, in a series of antihistamine and antibradykinin agents, the piperazine ring was a core component of the pharmacophore. nih.gov The substitution of a piperazine ring with a piperidine (B6355638) ring can significantly alter receptor affinity, underscoring the specific role of the piperazine structure in molecular recognition. mdpi.com The piperazine motif is a useful precursor found in over 100 approved drugs and is reported to have a wide range of biological activities including anticancer, antimalarial, and antimicrobial effects. researchgate.net

Contribution of the Aniline Moiety and its Substituents to Activity

The aniline moiety (an aminophenyl group) serves as another key component of the pharmacophore, providing a platform for substitutions that can fine-tune the biological activity. The amino group and the aromatic ring itself can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

Research on LpxH inhibitors demonstrated that attaching extended acyl chains to the aniline nitrogen could enhance compound-target interactions by reaching previously unoccupied pockets within the active site. researchgate.net In the development of antimalarial compounds, modifications to the aniline group attached to a pyrimidine (B1678525) core, such as the inclusion of polar substituents, were found to influence kinase inhibition profiles. mdpi.com Furthermore, a fragment library derived from 4-(piperazin-1-yl)aniline has been used to develop stabilizers for c-MYC G-quadruplex DNA, indicating the aniline scaffold's utility as a building block for targeting nucleic acid structures. jmaterenvironsci.com The metabolic products of aniline, such as phenylhydroxylamine and aminophenols, are known to induce methemoglobinemia, a toxicological endpoint that underscores the chemical reactivity and biological importance of the aniline structure. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govdrugdesign.org These models are invaluable for predicting the activity of new compounds and for understanding the specific molecular properties that drive biological responses. drugdesign.org

3D-QSAR Approaches (e.g., Comparative Molecular Similarity Indices Analysis (CoMSIA))

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for understanding the structure-activity relationship of ligands. nih.gov CoMSIA calculates similarity indices at regularly spaced grid points for a set of aligned molecules, considering steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.govresearchgate.net The resulting contour maps visualize regions where modifications to the chemical structure are likely to enhance or decrease biological activity.

For instance, a CoMSIA study on a series of piperazine-carboxamide derivatives acting as FAAH inhibitors revealed that electrostatic and hydrogen-bond acceptor properties were critical for activity. researchgate.net The generated models showed high statistical significance, enabling the design of new compounds with predicted high inhibitory potency. researchgate.net In another study on thieno-pyrimidine derivatives, the CoMSIA model yielded a high cross-validated correlation coefficient (q²) of 0.801 and a determination coefficient (r²) of 0.897, indicating a robust and predictive model. mdpi.com These examples, while on different specific scaffolds, illustrate the utility of CoMSIA in guiding the optimization of piperazine-containing compounds.

Table 1: Example of Field Contributions in a CoMSIA Model for FAAH Inhibitors researchgate.net

| Field Contribution | Percentage (%) |

|---|---|

| Steric | 15.2 |

| Electrostatic | 31.4 |

| Hydrophobic | 19.7 |

| H-Bond Donor | 14.1 |

| H-Bond Acceptor | 19.6 |

Note: Data is representative of a typical CoMSIA model for illustrative purposes.

Correlation of Molecular Properties with Biological Response

QSAR models correlate various calculated molecular descriptors with the observed biological activity. These descriptors can be electronic, steric, hydrophobic, or topological in nature.

A QSAR study on a series of piperazine-based mTORC1 inhibitors identified several key molecular descriptors that significantly correlated with inhibitory activity. mdpi.com These included:

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons.

Molar Refractivity (MR): A measure of the volume occupied by a molecule.

Aqueous Solubility (Log S): Predicts the solubility of the compound in water.

Topological Polar Surface Area (PSA): Correlates with passive molecular transport through membranes.

In a different QSAR analysis of piperine (B192125) analogs acting as efflux pump inhibitors, descriptors such as the partial negative surface area and the heat of formation were found to be critical for predicting activity. nih.gov An increase in the exposed partial negative surface area was correlated with increased inhibitory activity. nih.gov For a series of antiarrhythmic arylpiperazinyls, statistical analysis showed that the activity depended mainly on specific topological descriptors (PCR and JGI4). nih.gov These studies demonstrate that by quantifying key molecular properties, QSAR models can provide valuable insights into the mechanisms of action and guide the design of more potent analogs.

Table 2: Example of Correlated Descriptors from a QSAR Study on Piperazine Derivatives mdpi.com

| Molecular Descriptor | Correlation with Biological Activity |

|---|---|

| Lowest Unoccupied Molecular Orbital Energy (ELUMO) | Significant |

| Electrophilicity Index (ω) | Significant |

| Molar Refractivity (MR) | Significant |

| Aqueous Solubility (Log S) | Significant |

| Topological Polar Surface Area (PSA) | Significant |

| Refractive Index (n) | Significant |

Note: This table is representative of findings from a QSAR study on piperazine derivatives.

Predictive Modeling for Rational Design of Novel Analogues

The rational design of novel analogues of 4-(piperazin-1-ylsulfonyl)aniline can be significantly accelerated through the use of predictive modeling techniques. While specific predictive models for this exact scaffold are not extensively detailed in the public domain, the principles of computational chemistry are widely applied to similar piperazine-containing compounds. Molecular docking, for instance, is a powerful tool used to predict the binding orientation and affinity of a ligand to a target protein. In the context of developing inhibitors for enzymes like carbonic anhydrases, docking studies can elucidate key interactions between the sulfonamide group and the zinc ion in the active site, as well as interactions of the piperazine and aniline moieties with surrounding amino acid residues. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) models are another cornerstone of predictive modeling. These models mathematically correlate the physicochemical properties of a series of compounds with their biological activity. For this compound analogues, QSAR studies could involve descriptors such as lipophilicity (logP), electronic effects of substituents (Hammett constants), and steric parameters. By building a robust QSAR model from a training set of synthesized and tested compounds, the biological activity of virtual or yet-to-be-synthesized analogues can be predicted, thus prioritizing the most promising candidates for synthesis and reducing the need for extensive and costly screening.

Pharmacophore modeling is also instrumental in identifying the essential three-dimensional arrangement of chemical features required for biological activity. For this compound derivatives, a pharmacophore model might include a hydrogen bond donor (the aniline nitrogen), a hydrogen bond acceptor (the sulfonyl oxygens), and a hydrophobic region (the phenyl ring), along with the basic nitrogen of the piperazine ring which can influence pharmacokinetic properties. nih.gov Such models guide the design of new molecules that retain these critical features while exploring novel chemical space.

Impact of Chemical Modifications on Biological Potency and Selectivity

The biological activity and selectivity of compounds derived from the this compound core can be finely tuned through systematic chemical modifications. These modifications can influence the compound's size, shape, electronics, and physicochemical properties, thereby affecting its interaction with biological targets.

For instance, in related series of piperazine-containing inhibitors, the introduction of electron-withdrawing or electron-donating groups on an aryl ring can modulate the pKa of the sulfonamide and its ability to coordinate with metallic centers in enzymes. nih.gov The addition of halogen atoms or small alkyl groups can also influence binding affinity through steric and hydrophobic interactions within the target's binding pocket.

While specific data for substitutions on the aniline ring of this compound is limited in the provided context, general principles suggest that a systematic exploration of substituents at the ortho and meta positions would be a key strategy in optimizing potency and selectivity. The following table illustrates hypothetical effects based on general SAR principles for similar compounds.

| Substituent at Phenyl Ring | Predicted Effect on Activity | Rationale |

| Electron-withdrawing group (e.g., -NO2, -CN) | Potential increase in potency for certain targets | Enhances the acidity of the sulfonamide proton, potentially leading to stronger interactions with the target. |

| Electron-donating group (e.g., -OCH3, -CH3) | Variable | May increase or decrease activity depending on the specific interactions within the binding site. |

| Halogen (e.g., -F, -Cl) | Potential increase in potency | Can form halogen bonds and increase lipophilicity, potentially improving membrane permeability and target engagement. |

| Bulky group (e.g., -tBu) | Likely decrease in potency | May introduce steric hindrance, preventing optimal binding to the target. |

The piperazine moiety is a common feature in bioactive compounds due to its ability to improve physicochemical properties and provide a point for further derivatization. nih.govmdpi.com The two nitrogen atoms of the piperazine ring in the this compound scaffold offer opportunities for modification that can significantly alter biological activity.

The distal nitrogen of the piperazine ring (N-4) is a particularly attractive site for modification. In many drug discovery campaigns, substitution at this position with various alkyl, aryl, or acyl groups has led to dramatic changes in potency and selectivity. taylorandfrancis.com For example, adding a methyl group to this nitrogen can alter the basicity and lipophilicity of the entire molecule. taylorandfrancis.com

The following table summarizes the observed effects of modifications at the piperazine nitrogen in various series of bioactive compounds, which can be extrapolated to the this compound scaffold.

| Compound Series | Modification at Piperazine Nitrogen | Observed Effect on Biological Activity | Reference |

| Fluoroquinolone Derivatives | Addition of benzoyl or benzenesulfonyl groups | Increased growth inhibition of ciprofloxacin-resistant P. aeruginosa | nih.gov |

| Thiazolo[5,4-d]pyrimidine Derivatives | Phenyl, benzyl, and phenethyl substitutions | High A2A adenosine (B11128) receptor binding affinity and inverse agonist potency | mdpi.com |

| Tyrosinase Inhibitors | 4-Fluorobenzyl group | Potent competitive inhibition of tyrosinase | nih.gov |

| 1,2-Diphenylethyl)piperazine Derivatives | Various substitutions including alkyl and aralkyl groups | Strong analgesic activity, with enantioselectivity observed | nih.gov |

Sulfonamides are known to be effective zinc-binding groups in enzyme inhibitors, such as those for carbonic anhydrases. nih.gov The tetrahedral geometry around the sulfur atom and the acidic nature of the sulfonamide proton are crucial for this interaction. In contrast, a carboxamide linker has a planar geometry and different hydrogen bonding properties.

A study comparing 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides with related structures highlights the importance of the sulfonamide group for potent inhibition of human carbonic anhydrase isoforms. nih.gov While a direct comparison for the this compound scaffold is not available, the principles suggest that replacing the sulfonamide with a carboxamide would likely alter the biological target profile of the resulting compound. For instance, while the sulfonamide-containing compound might be a potent enzyme inhibitor, the carboxamide analogue could exhibit different pharmacological properties, potentially interacting with receptors or other protein targets where the specific geometry and hydrogen bonding of the carboxamide are favored.

The choice of linker is therefore a fundamental decision in the design of new analogues, with the sulfonamide and carboxamide linkers directing the molecule towards different potential biological activities.

Mechanistic Elucidation of Biological Actions

Enzyme Inhibition Studies

The compound 4-(piperazin-1-ylsulfonyl)aniline and its derivatives have been the subject of numerous studies to understand their effects on various enzymes. These investigations are crucial for determining the therapeutic potential and mechanism of action of this chemical scaffold.

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA precursors, making it a significant target for anticancer and antimicrobial therapies. nih.govresearchgate.net DHFR inhibitors interfere with the synthesis of tetrahydrofolate, leading to a deficiency that halts cell proliferation and can induce cell death. nih.govresearchgate.net The binding of these inhibitors is often influenced by their structural similarity to the natural substrate, dihydrofolate. wikipedia.org

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of these enzymes is a primary strategy for managing Alzheimer's disease. nih.govsemanticscholar.org

Several studies have explored piperazine (B1678402) derivatives as cholinesterase inhibitors. For instance, a series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives demonstrated potential as AChE inhibitors. semanticscholar.org The potency of these compounds was found to be influenced by the nature and position of substituents on the phenyl ring, with electron-withdrawing groups at the ortho and para positions enhancing inhibitory activity. semanticscholar.orgnih.gov Another study on benzohydrazide (B10538) derivatives containing a piperazine moiety showed dual inhibition of both AChE and BChE. mdpi.comresearchgate.net Furthermore, some benzothiazolone derivatives with a piperazine-like structure showed higher inhibitory activity against BChE than AChE, with the most potent compound exhibiting reversible, noncompetitive inhibition. mdpi.com

Table 1: Cholinesterase Inhibition by this compound Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Target Enzyme | IC50 (µM) | Inhibition Type | Reference |

|---|---|---|---|---|

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives | AChE | 0.91 - >10 | - | semanticscholar.orgnih.gov |

| Benzohydrazide derivatives | AChE | 44 - 100 | Dual | mdpi.comresearchgate.net |

| Benzohydrazide derivatives | BChE | From 22 | Dual | mdpi.comresearchgate.net |

| Benzothiazolone derivatives | BChE | 1.21 | Reversible, Noncompetitive | mdpi.com |

| Benzenesulfonamides | AChE | >90% inhibition | - | nih.gov |

| Benzenesulfonamides | BChE | >90% inhibition | - | nih.gov |

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of great interest for treating hyperpigmentation disorders. nih.govnih.gov A variety of compounds, including those with a piperazine scaffold, have been investigated for their tyrosinase inhibitory potential. researchgate.net

Research has shown that certain (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives can inhibit tyrosinase with IC50 values in the low micromolar range. researchgate.net The inhibitory activity is often competitive, and the presence of hydrophobic substituents on the aroyl moiety can enhance potency. nih.govresearchgate.net For example, one study identified a competitive inhibitor with an IC50 value of 0.18 µM, which was significantly more active than the reference compound, kojic acid. nih.gov

The versatility of the this compound scaffold extends to the inhibition of several other key enzymes.

Carbonic Anhydrase: Piperazine derivatives have been studied as activators of human carbonic anhydrase (CA) isoforms I, II, and VII, which are involved in various physiological processes. nih.govnih.gov While unsubstituted piperazine is inactive, various substituted piperazines show moderate to weak activating properties. nih.gov The structure-activity relationship is complex, but certain derivatives have shown activation constants in the low micromolar range for specific isoforms. nih.gov Conversely, some sulfonamide derivatives can act as CA inhibitors. researchgate.net

Matrix Metalloproteinases (MMPs): MMPs are a family of enzymes involved in the degradation of the extracellular matrix, playing a role in cancer and arthritis. nih.govnih.govmdpi.com A new generation of cyclic MMP inhibitors has been developed based on a piperazine-carboxylic acid scaffold. nih.gov These inhibitors incorporate a sulfonamide group to interact with the S1' pocket of the enzyme, leading to high affinity for several MMPs, including MMP-1, -3, -9, and -13. nih.gov

NADH Oxidase (Complex I): Piperazine derivatives have been synthesized and characterized as potent inhibitors of mitochondrial NADH-ubiquinone oxidoreductase (complex I). scispace.comnih.gov The inhibitory action is influenced by the hydrophobicity of the side chains. scispace.com Photoaffinity labeling studies have revealed that these compounds bind to the 49 kDa subunit and another unidentified subunit of the complex. scispace.comnih.gov

Cyclin-Dependent Kinases (CDKs): CDKs are crucial for cell cycle regulation, and their inhibitors are investigated as potential anticancer agents. nih.govnih.gov While direct inhibition by this compound is not explicitly detailed, the broader class of piperazine-containing compounds has been explored. For instance, fragment-based screening has led to the identification of potent CDK2 inhibitors with a piperidinyl-pyrazole carboxamide structure, demonstrating low nanomolar affinity. nih.govresearchgate.net

Methionine Aminopeptidases: No specific studies on the inhibition of methionine aminopeptidases by this compound were identified in the provided search results.

Histone Deacetylases (HDACs): HDACs are involved in the epigenetic regulation of gene expression, and their inhibitors are a class of anticancer drugs. plos.orgnih.gov A series of 2-benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acids have been identified as selective inhibitors of HDAC6 over HDAC1. plos.orgnih.govelsevierpure.comresearchgate.net These compounds exhibit antiproliferative activity and induce cell cycle arrest in cancer cells. plos.orgnih.govelsevierpure.com Molecular modeling suggests that the selectivity for HDAC6 is due to a more favorable interaction energy. plos.orgnih.gov

Table 2: Inhibition of Other Enzymatic Targets by this compound Derivatives This table is interactive. You can sort and filter the data.

| Enzyme Target | Compound Class | IC50/KA | Selectivity | Reference |

|---|---|---|---|---|

| Carbonic Anhydrase I | Substituted Piperazines | 32.6 - 131 µM (KA) | Activator | nih.govnih.gov |

| Carbonic Anhydrase II | Substituted Piperazines | 16.2 - 116 µM (KA) | Activator | nih.govnih.gov |

| Carbonic Anhydrase VII | Substituted Piperazines | 17.1 - 131 µM (KA) | Activator | nih.govnih.gov |

| Matrix Metalloproteinase-1 | Piperazine-based inhibitors | 24 nM | Inhibitor | nih.gov |

| Matrix Metalloproteinase-3 | Piperazine-based inhibitors | 18 nM | Inhibitor | nih.gov |

| Matrix Metalloproteinase-9 | Piperazine-based inhibitors | 1.9 nM | Inhibitor | nih.gov |

| Matrix Metalloproteinase-13 | Piperazine-based inhibitors | 1.3 nM | Inhibitor | nih.gov |

| NADH Oxidase (Complex I) | Piperazine derivatives | Nanomolar levels | Inhibitor | scispace.comnih.gov |

| Histone Deacetylase 1 | 2-Benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acids | 0.9 - 6 µM | Inhibitor | plos.orgnih.govelsevierpure.com |

| Histone Deacetylase 6 | 2-Benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acids | 0.1 - 1.0 µM | Selective Inhibitor | plos.orgnih.govelsevierpure.comresearchgate.net |

Receptor Modulation and Binding Profile Analysis

Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels involved in various physiological functions. The α3β4 subtype is of particular interest as a potential biomarker for drug addiction. nih.gov While direct studies on this compound are not available, research on structurally related compounds provides insights into potential interactions. For instance, studies on α3β4 nAChR ligands have focused on designing molecules with high binding affinity and selectivity. nih.gov These designs often incorporate a cationic center and a hydrogen bond acceptor. nih.gov It has been shown that species-specific differences exist in the pharmacological properties of α3β4 receptors, which is an important consideration in drug development. nih.gov

Serotonin (B10506) Receptor (e.g., 5-HT6 receptor) Antagonism

Derivatives of this compound have been identified as potent antagonists of the 5-HT6 serotonin receptor, a target of significant interest for cognitive disorders and obesity. The core structure, featuring a piperazine ring linked to a sulfonyl group and an aniline (B41778) moiety, serves as a crucial pharmacophore for binding to this G protein-coupled receptor.

Specifically, novel (4-piperazin-1-ylquinolin-6-yl) arylsulfonamides, which incorporate the this compound motif within a larger quinoline (B57606) structure, exhibit high affinity for the 5-HT6 receptor. nih.gov Many of these compounds demonstrate pKi values greater than 8, indicating strong binding, and show over 100-fold selectivity against a panel of other serotonin and dopamine (B1211576) receptor subtypes. nih.gov The structure-activity relationship studies highlight the importance of the arylsulfonamide group in achieving this high affinity and selectivity. nih.govnih.gov While the introduction of an N1-arylsulfonyl substituent is a common strategy to enhance affinity, it does not universally confer antagonism; some derivatives may act as partial or even full agonists. nih.gov

Cellular and Molecular Pathway Investigations

The diverse biological effects of this compound derivatives can be attributed to their influence on fundamental cellular and molecular pathways.

Antiproliferative Mechanisms

The antiproliferative properties of compounds derived from this scaffold are a significant area of research, with mechanisms primarily involving cell cycle arrest and the disruption of microtubule dynamics.

Cell Cycle Arrest: Certain N-4-piperazinyl derivatives of ciprofloxacin, which contain the piperazine moiety, have demonstrated promising cytotoxic activity against non-small cell lung cancer cells. nih.gov One such derivative, compound 2b, was found to induce a dose-dependent arrest of the cell cycle at the G2/M phase in A549 lung cancer cells. nih.gov This arrest is mediated through the p53/p21 pathway, as the compound increased the expression of the tumor suppressor protein p53 and its downstream target p21, while decreasing the levels of cyclin B1 and Cdc2 proteins, which are crucial for entry into mitosis. nih.gov The inhibition of p53 was shown to reverse the G2/M arrest, confirming the pathway's involvement. nih.gov

Disruption of Microtubule Assembly: A series of combretastatin (B1194345) A-4 (CA-4) analogues incorporating a piperazine moiety have been synthesized and shown to be potent microtubule-destabilizing agents. nih.gov These compounds, which are structurally related to this compound through the presence of the piperazine ring, act as colchicine-binding site inhibitors. nih.govmdpi.comfrontiersin.org By binding to tubulin, they prevent its polymerization into microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. nih.govmdpi.com This disruption of microtubule dynamics leads to an arrest of cells in the G2/M phase of the cell cycle and ultimately induces apoptosis (programmed cell death). nih.govfrontiersin.org Molecular modeling studies support the binding of these compounds within the colchicine-binding site of tubulin. nih.govmdpi.com

Antimicrobial Modalities

The this compound scaffold and its derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antimycobacterial effects.

Antibacterial and Antifungal Effects: Numerous studies have highlighted the significant antibacterial and antifungal properties of piperazine derivatives. researchgate.netapjhs.comresearchgate.netderpharmachemica.com These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis. researchgate.netapjhs.comresearchgate.netnih.gov Their antifungal activity has been observed against species such as Candida albicans and Aspergillus niger. researchgate.netderpharmachemica.com The mechanism of action is often linked to the core piperazine nucleus, which is a key feature in several clinically used antimicrobial drugs. apjhs.comresearchgate.net

Antimycobacterial Effects: Derivatives incorporating the piperazine structure have also been investigated for their activity against mycobacteria, the causative agents of tuberculosis. apjhs.com Quinolone-piperazine hybrids, in particular, have shown potential in this area. nih.gov

The table below summarizes the antimicrobial activity of selected piperazine derivatives.

| Derivative Type | Target Microorganisms | Observed Effect | Reference(s) |

| Amide derivative of p-aminobenzoic acid | E. coli, S. aureus, B. subtilis, P. aeruginosa, C. albicans, A. niger | Significant antibacterial and antifungal activity | researchgate.net |

| 1-Benzhydryl-piperazine sulfonamide and carboxamide derivatives | Gram-positive and Gram-negative bacteria | Good to superior antimicrobial activities | apjhs.com |

| 1-[2-(Aryl amino-2-oxo ethyl) amino]-4-(n-ethyl piperazine)] benzene (B151609) derivatives | S. aureus, E. coli | Highly active against both Gram-positive and Gram-negative bacteria | researchgate.net |

| 4-Piperazinylquinoline hybrids | S. aureus, P. aeruginosa, E. coli | Promising activity with MIC values in the low micromolar range | nih.gov |

NF-κB Pathway Modulation

The nuclear factor kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immune responses, and cell survival. nih.govmdpi.commdpi.com Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. nih.govmdpi.com Derivatives containing the piperazine moiety have been shown to modulate the NF-κB pathway. For instance, synthetic derivatives of coumaperine, which can incorporate a piperazine ring, have been found to inhibit NF-κB activation. mdpi.com This inhibition can occur through various mechanisms, including the suppression of the phosphorylation of IκBα and the p65 subunit of NF-κB. mdpi.comnih.gov By inhibiting the NF-κB pathway, these compounds can reduce the production of pro-inflammatory cytokines and exhibit anti-inflammatory and potential anti-cancer effects. mdpi.comnih.gov

Protein-Protein Interaction Modulation

The ability to modulate protein-protein interactions is a key mechanism for therapeutic intervention. Derivatives based on the this compound scaffold have shown potential in this area, particularly in the inhibition of Myeloid Cell Leukemia-1 (Mcl-1).

Mcl-1 Inhibition: Mcl-1 is an anti-apoptotic protein belonging to the Bcl-2 family, and its overexpression is a common mechanism of cancer cell survival and resistance to therapy. nih.govresearchgate.net Mcl-1 inhibitors are therefore being actively pursued as anti-cancer agents. nih.govresearchgate.net While direct evidence for this compound as an Mcl-1 inhibitor is still emerging, the broader class of small molecules designed to inhibit such protein-protein interactions often features scaffolds that could be related. The development of specific Mcl-1 inhibitors, such as S63845, has demonstrated that targeting this protein can induce apoptosis in cancer cells, particularly in hematological malignancies like acute myeloid leukemia (AML). nih.gov The synergistic action of Mcl-1 inhibitors with other pro-apoptotic agents, like BCL-2/BCL-XL inhibitors, enhances cancer cell death. nih.gov The structural features of this compound could serve as a starting point for designing novel Mcl-1 inhibitors.

Computational Chemistry and Molecular Modeling Approaches

Ligand-Protein Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in drug discovery for predicting binding affinity and understanding interaction mechanisms.

Docking simulations of piperazine (B1678402) sulfonamide derivatives have been employed to predict their binding modes within the active sites of various enzymes. While specific studies on "4-(Piperazin-1-ylsulfonyl)aniline" with all listed targets are not extensively documented, research on analogous compounds provides a clear framework for its potential interactions.

For instance, in studies with cholinesterases such as acetylcholinesterase (AChE), piperazine-containing inhibitors are modeled to understand their fit within the enzyme's active site gorge. researchgate.net The docking pose often reveals that the core structure of the ligand binds within the catalytic active site (CAS), while other parts of the molecule may extend towards a peripheral binding site (PAS). researchgate.net The piperazine moiety, depending on its protonation state, is crucial for forming key interactions. researchgate.net

Similarly, docking studies of aryl sulfonamides against other enzymes like carbonic anhydrase (a different target but illustrative of sulfonamide binding) show that the sulfonyl group is critical for anchoring the ligand. These studies reveal binding affinities, often expressed in kcal/mol, which quantify the stability of the ligand-protein complex. For a series of piperazine-linked arylsulfonyl derivatives, binding affinities were found to range from -7.39 to -8.61 kcal/mol, indicating stable interactions. nih.gov These values are benchmarked against known inhibitors to gauge potential efficacy. nih.gov

| Compound Class | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Piperazine-linked Arylsulfonyl Derivative | Carbonic Anhydrase IX | -8.61 | nih.gov |

| Piperazine-linked Arylsulfonyl Derivative | Carbonic Anhydrase IX | -8.39 | nih.gov |

| Piperazine Derivative | Escherichia coli DNA gyrase | -5.53 | researchgate.net |

A primary outcome of docking simulations is the identification of specific amino acid residues within the protein's active site that interact with the ligand. These interactions are fundamental to molecular recognition and binding.

For sulfonamide-based ligands, interactions typically involve a network of hydrogen bonds, hydrophobic interactions, and sometimes pi-pi stacking.

Hydrogen Bonds: The sulfonamide group (SO2NH) and the aniline (B41778) amine (NH2) of "this compound" are potent hydrogen bond donors and acceptors. Docking studies on similar compounds show hydrogen bonding with residues such as Gln92, Thr200, and His68. nih.gov

Aromatic and Hydrophobic Interactions: In the context of cholinesterase inhibition, the aromatic rings of piperazine derivatives interact with aromatic residues lining the active site gorge, such as Trp86. researchgate.net These interactions are crucial for correctly positioning the ligand.

Catalytic Triad (B1167595) Interaction: For enzyme targets like AChE, proximity and interaction with the catalytic triad residues (e.g., Ser202, His447, and Glu332) are often observed in docking poses of inhibitors. researchgate.net

| Target Enzyme Class | Interacting Amino Acid Residues | Type of Interaction | Reference |

|---|---|---|---|

| Carbonic Anhydrase | Gln92, His68, Val130, Thr200 | Hydrogen Bonding | nih.gov |

| Cholinesterase (AChE) | Trp86 | Aromatic (Pi-Pi Stacking) | researchgate.net |

| Cholinesterase (AChE) | Ser202, His447, Glu332 | Active Site Proximity | researchgate.net |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and other properties from first principles.

Before other properties can be accurately calculated, the most stable three-dimensional structure (conformation) of the molecule must be determined. This is achieved through geometry optimization. For a flexible molecule like "this compound," which contains rotatable bonds, this process is critical. The analysis of related sulfonamides shows that significant conformational changes can occur during optimization, particularly around the sulfonyl group. nih.gov For example, the dihedral angles defining the orientation of the sulfonyl oxygens relative to the phenyl ring can change significantly, which may be influenced by the different ionization states of the sulfur atom. nih.gov The resulting optimized geometry represents the lowest energy state of the molecule and serves as the basis for all subsequent calculations. nih.gov

The frontier molecular orbitals, HOMO and LUMO, are central to understanding a molecule's chemical reactivity and electronic properties.

HOMO (Highest Occupied Molecular Orbital): Represents the ability of a molecule to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability of a molecule to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial parameter. A small energy gap suggests that the molecule is more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Quantum chemical calculations on analogous sulfonamide structures have shown that the charge exchange primarily occurs within the molecule, and the calculated small HOMO-LUMO gap is indicative of high chemical reactivity. nih.gov

| Parameter | Value (HF/6-31G) | Value (DFT/B3LYP/6-31G) |

|---|---|---|

| HOMO Energy (eV) | -9.52 | -6.91 |

| LUMO Energy (eV) | 1.63 | -1.66 |

| Energy Gap (ΔE) (eV) | 11.15 | 5.25 |

DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectroscopy: Theoretical vibrational frequency calculations can predict the positions of absorption bands in an IR spectrum. nih.gov By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific bond stretches, bends, or torsions within the molecule, aiding in the interpretation of experimental spectra. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to compute the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical values, when compared to experimental shifts, provide powerful confirmation of the proposed chemical structure.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions that give rise to UV-Vis absorption. nih.gov This method predicts the maximum absorption wavelengths (λmax) and the corresponding molecular orbital transitions (e.g., from HOMO to LUMO), helping to explain the observed color and electronic behavior of the compound. researchgate.net

These predictive capabilities make computational spectroscopy an indispensable tool for validating the synthesis and structure of novel compounds like "this compound". nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com This technique has gained significant relevance in the detailed characterization of biomolecular systems, aiding in the initial stages of drug design by predicting properties that are difficult or expensive to assess experimentally. mdpi.com In the context of drug discovery, MD simulations are broadly applied to characterize protein-ligand interactions, protein structure and dynamics, and the stability of ligand-receptor complexes. mdpi.com For piperazine-containing compounds, MD simulations have been employed to study their potential as inhibitors for various biological targets. researchgate.netnih.gov

A key application of MD simulations is to assess the stability of a ligand when bound to its receptor target. By simulating the complex in a dynamic environment that mimics physiological conditions, researchers can observe how the ligand's conformation and interactions with the protein evolve over time. This provides valuable information on the durability and nature of the binding.

For instance, in studies involving piperazine derivatives, MD simulations are used to confirm the stability of the ligand-protein complex predicted by initial molecular docking studies. nih.gov Analysis of the simulation trajectory can reveal key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex. Lower and stable RMSD values over the simulation period suggest a stable binding pose.

Furthermore, these simulations provide detailed insights into the specific interactions that maintain the complex, such as hydrogen bonds and hydrophobic interactions. researchgate.net By analyzing the persistence of these interactions throughout the simulation, researchers can identify the most critical residues in the binding pocket responsible for anchoring the ligand. This information is crucial for understanding the mechanism of action and for designing new derivatives with improved binding affinity and selectivity. nih.gov Studies on piperazine-1,3,4-oxadiazole-quinoline hybrids, for example, have used MD simulations to reinforce the findings of in vivo screening by confirming stable interactions with the target receptor. nih.gov

Advanced Computational Methods in Drug Discovery

Beyond MD simulations, a suite of advanced computational methods is employed to accelerate the drug discovery process for compounds based on the this compound scaffold. These methods range from identifying initial hit compounds from vast chemical libraries to predicting their behavior in a biological system.

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. nih.govnih.gov This approach is significantly faster and more cost-effective than experimental high-throughput screening. For scaffolds like 4-(piperazin-1-yl)aniline, virtual screening of extensive compound databases can identify novel hit compounds. researchgate.net In one study, a virtual screening approach was used to identify a library of putative G-quadruplex binders, leading to the identification of a new hit compound derived from a 4-(piperazin-1-yl)aniline fragment. researchgate.net

De novo design strategies take this a step further by constructing novel molecular structures from scratch, based on the structural requirements of the target's binding site. This allows for the creation of entirely new chemical entities tailored for optimal interaction. The development of novel covalent menin inhibitors, for example, involved the design of a series of 4-(piperazin-1-yl)pyrimidines, demonstrating how a core scaffold can be elaborated to create potent and selective inhibitors. nih.gov Similarly, a hybrid drug design approach was used to develop novel MERTK inhibitors by combining pyrrolo[2,1-f] mdpi.comresearchgate.netnih.govtriazine and 1-(methylpiperidin-4-yl)aniline pharmacophoric systems. nih.gov

The success of a drug candidate depends not only on its biological activity but also on its pharmacokinetic properties, commonly abbreviated as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico tools are widely used to predict these properties early in the discovery process, helping to filter out compounds with unfavorable profiles. researchgate.netunipa.it

For derivatives containing the piperazine moiety, ADMET prediction is a standard step. researchgate.netmdpi.com The piperazine skeleton is known to help regulate physicochemical properties and can enhance pharmacokinetic behavior. researchgate.net Predictions for parameters such as Caco-2 cell permeability (an indicator of intestinal absorption), P-glycoprotein (P-gp) substrate or inhibitor status (related to drug efflux), and potential for toxicity (e.g., mutagenicity via the AMES test) are commonly calculated. nih.govmdpi.com

The partition coefficient (logP) and the acid dissociation constant (pKa) are fundamental physicochemical properties that influence a molecule's solubility, permeability, and binding characteristics. The pKa values for piperazine and its derivatives have been determined experimentally, showing two distinct dissociation constants due to the two nitrogen atoms. uregina.ca These values are sensitive to temperature and the nature of the substituents on the piperazine ring. uregina.ca

Table 1: Predicted ADMET Properties for Representative Piperazine Derivatives

| Compound Type | Caco-2 Permeability | P-gp Substrate | P-gp Inhibitor | AMES Toxicity | Carcinogenicity | Source |

|---|---|---|---|---|---|---|

| Sulfonamide-pyridine derivatives | High | No | Yes/No | Non-mutagen | Negative | nih.gov |

| 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile derivatives | High | No | Yes | Not specified | Not specified | unipa.it |

| Chlorinated ethanoanthracene derivatives | High | Yes | Yes | Not specified | Not specified | mdpi.com |

This table presents a generalized summary of predicted properties for classes of compounds containing piperazine or sulfonamide moieties, as specific data for this compound was not available in the search results.

Table 2: Experimental pKa Values for Piperazine at Different Temperatures

| Temperature (K) | First pKa | Second pKa |

|---|---|---|

| 298 | 9.73 ± 0.02 | 5.35 ± 0.04 |

| 303 | 9.66 ± 0.03 | 5.27 ± 0.05 |

| 313 | 9.39 ± 0.05 | 5.02 ± 0.01 |

| 323 | 9.17 ± 0.03 | 4.93 ± 0.02 |

Data sourced from a study on the dissociation constants of piperazine and its derivatives. uregina.ca

The assessment of bioactivity is a critical step to quantify the potency and efficacy of a potential drug molecule. While "bioactivity score" can refer to a specific calculated value, in a broader sense, it encompasses the evaluation of biological activity through various assays, typically resulting in metrics like the half-maximal inhibitory concentration (IC₅₀).

For derivatives containing the 4-(piperazin-1-yl)aniline scaffold, bioactivity has been evaluated against a range of biological targets. For example, a series of 1-(4-chlorobenzhydryl) piperazine derivatives were synthesized and screened for their antiproliferative activity against several human cancer cell lines. researchgate.net The results, expressed as IC₅₀ values, indicate the concentration of the compound required to inhibit cell growth by 50%. Such studies reveal that even small modifications to the peripheral parts of the molecule can significantly impact its biological activity. researchgate.netnih.gov

Table 3: Antiproliferative Activity of Selected Piperazine Derivatives

| Derivative Class | Cell Line | Bioactivity (IC₅₀ in µM) | Source |

|---|---|---|---|

| 1-(4-chlorobenzhydryl) piperazine derivative 11 | DND-41 | 19.90 | researchgate.net |

| 1-(4-chlorobenzhydryl) piperazine derivative 98d | A549 | 8.24 | researchgate.net |

| Pyrrolo[2,1‐f] mdpi.comresearchgate.netnih.govtriazine-aniline hybrid IK5 | A549 | 0.36 | nih.gov |

| Pyrrolo[2,1‐f] mdpi.comresearchgate.netnih.govtriazine-aniline hybrid IK5 | MCF-7 | 0.42 | nih.gov |

This table shows examples of bioactivity for different classes of piperazine-containing compounds against various cancer cell lines.

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate chemical structure with bioactivity. Principal Component Analysis (PCA) is a powerful statistical technique frequently used in QSAR studies. nih.gov

PCA is a multivariate data analysis method that reduces the dimensionality of a complex dataset, such as one containing numerous molecular descriptors for a series of compounds. nih.gov It transforms a large set of inter-correlated variables into a smaller set of uncorrelated variables called principal components (PCs). nih.govnih.gov The first few PCs capture the majority of the variance in the original data.

In the context of SAR for this compound derivatives, PCA can be applied to a matrix of calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of analogues. By plotting the compounds in the space defined by the principal components, researchers can visualize the relationships between them, identify outliers, and discover the key molecular properties that drive biological activity. nih.gov This information is invaluable for rationally designing the next generation of compounds with improved potency and selectivity. nih.gov

Future Directions and Research Perspectives

Exploration of Novel Derivatives with Enhanced Potency and Selectivity for Specific Biological Targets

The inherent versatility of the 4-(piperazin-1-ylsulfonyl)aniline core allows for systematic structural modifications to enhance potency and selectivity for a diverse array of biological targets. Research has demonstrated that strategic substitutions on the piperazine (B1678402) ring and the aniline (B41778) moiety can significantly influence biological activity.

For instance, a series of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were synthesized and evaluated for their ability to inhibit serotonin (B10506) (5-HT) reuptake. nih.govresearchgate.net Many of these compounds displayed potent inhibitory activity, with further studies on the most promising compound, A20, confirming its stability in human liver microsomes and good pharmacokinetic properties. nih.govresearchgate.net In vivo studies in rats showed that A20 could effectively counteract the depletion of serotonin induced by p-chloroamphetamine and reduce immobility times in the forced swimming test, a common behavioral assay for antidepressant effects. nih.govresearchgate.net

In the realm of cancer therapy, novel 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives bearing thiazole (B1198619) moieties have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase. nih.gov Several of these compounds exhibited potent cytotoxic activity against the T-47D breast cancer cell line, with some showing inhibitory activity against VEGFR-2 comparable to the established drug sorafenib. nih.gov

Furthermore, the sulfonylpiperazine scaffold has been explored for its potential in treating neurological disorders. Structure-activity relationship (SAR) studies of sulfonylpiperazine analogs identified them as novel negative allosteric modulators of human neuronal nicotinic receptors (nAChRs). nih.gov These studies revealed that modifications to the scaffold could modulate potency and selectivity for different nAChR subtypes. nih.gov

The following table summarizes the biological activities of selected this compound derivatives and related compounds:

| Compound/Series | Target | Biological Activity | Key Findings |

| 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives | Serotonin Transporter (SERT) | Potent 5-HT reuptake inhibition | Compound A20 showed good stability and in vivo antidepressant effects. nih.govresearchgate.net |

| 4-(piperazin-1-yl)quinolin-2(1H)-one-thiazole hybrids | VEGFR-2 Tyrosine Kinase | Antiproliferative and VEGFR-2 inhibitory activity | Some compounds showed potency comparable to sorafenib. nih.gov |

| Sulfonylpiperazine analogs | Neuronal Nicotinic Receptors (nAChRs) | Negative allosteric modulation | Scaffold modifications influenced potency and selectivity for nAChR subtypes. nih.gov |

| Cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone | Mycobacterium tuberculosis IMPDH | Inhibition of M. tuberculosis growth | Modifications of the piperazine ring were critical for whole-cell activity. nih.gov |

Design of Multi-Targeted Ligands Based on the Sulfonylpiperazine Scaffold

The growing understanding of the multifactorial nature of complex diseases like cancer and neurodegenerative disorders has spurred the development of multi-target-directed ligands (MTDLs). nih.govnih.gov MTDLs are single chemical entities designed to interact with multiple biological targets, potentially offering improved efficacy and a better side-effect profile compared to single-target drugs or combination therapies. nih.gov The sulfonylpiperazine scaffold is an attractive framework for the design of such MTDLs.

The strategy behind MTDLs is to incorporate pharmacophoric elements responsible for activity at different targets into a single molecule. nih.gov For diseases like Alzheimer's, where multiple pathways are implicated, MTDLs targeting enzymes such as cholinesterases and beta-secretase, as well as amyloid-β aggregation, are being actively pursued. nih.gov

While the direct application of the this compound core in reported MTDLs is an area for future growth, the broader piperazine scaffold is frequently employed in multi-target drug design. For example, the development of MTDLs targeting G-protein-coupled receptors (GPCRs) often utilizes piperazine as a versatile linker or core structure.

Integration of Advanced Computational Methodologies for Compound Optimization

Modern drug discovery heavily relies on computational tools to accelerate the identification and optimization of lead compounds. nih.gov These methodologies are crucial for refining the pharmacological profile of derivatives based on the this compound scaffold.

Computational approaches such as molecular docking and quantitative structure-activity relationship (QSAR) studies can provide valuable insights into the binding modes of these compounds and predict the activity of novel analogs. mdpi.com For instance, in the development of inhibitors for various kinases, molecular modeling is used to understand the interactions between the ligand and the enzyme's active site, guiding the design of more potent and selective inhibitors. nih.gov

The "rule of 5," a set of guidelines based on physicochemical properties, is a foundational computational tool used to predict the oral bioavailability of drug candidates. nih.gov By calculating properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors, researchers can prioritize the synthesis of compounds with a higher likelihood of success in later developmental stages. nih.gov

Development of Structure-Based Design Principles for the this compound Motif

A systematic understanding of the structure-activity relationships (SAR) is fundamental to the rational design of new therapeutic agents. For the this compound motif, several studies have begun to elucidate the key structural features that govern its biological activity.

In the development of inhibitors of Mycobacterium tuberculosis inosine-5′-monophosphate dehydrogenase (IMPDH), it was found that modifications to the piperazine ring of a 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analog had a profound impact on both enzymatic and whole-cell activity. nih.gov Replacing the rigid piperazine ring with a more flexible spacer or introducing substituents on the piperazine ring often led to a significant loss of activity, highlighting the importance of the piperazine conformation for target engagement. nih.gov

Similarly, in the design of anticonvulsant agents based on a piperazine-aniline structure, SAR studies revealed that compounds with an aromatic group on the piperazine ring generally displayed more potent activity. simulations-plus.com The most active compound from this series emerged as a promising lead for further development. simulations-plus.com

Q & A

Q. What are the optimal synthetic routes for preparing 4-(Piperazin-1-ylsulfonyl)aniline with high purity, and how can intermediates be characterized?

Methodological Answer: A common synthesis involves nucleophilic substitution between 4-chloronitrobenzene and piperazine derivatives under basic conditions (e.g., K₂CO₃ in DMF), followed by reduction of the nitro group to an amine. Post-synthesis, intermediates like 4-(piperazin-1-ylsulfonyl)nitrobenzene can be purified via column chromatography (silica gel, eluent: EtOAc/hexane). Final reduction with NaBH₄ or catalytic hydrogenation yields the aniline derivative. Purity is confirmed by HPLC (C18 column, acetonitrile/water gradient) and NMR (DMSO-d6, δ 6.5–7.5 ppm for aromatic protons) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the sulfonamide linkage (δ ~3.0–3.5 ppm for piperazine protons) and aromatic substitution patterns.

- Mass Spectrometry : High-resolution MS (ESI+) validates molecular weight (e.g., [M+H]⁺ at m/z 240.32 for C₁₁H₁₆N₂O₂S) .

- HPLC : Reverse-phase chromatography (≥95% purity threshold) ensures absence of unreacted precursors.

- Elemental Analysis : Matches calculated C, H, N, S percentages (±0.3% tolerance) .

Q. How do pH and temperature affect the stability of this compound during storage?

Methodological Answer: The compound is hygroscopic and prone to hydrolysis under acidic (pH < 3) or alkaline (pH > 10) conditions. Store at 2–8°C in airtight, amber vials under nitrogen. Thermal gravimetric analysis (TGA) shows decomposition onset at ~200°C. Avoid prolonged exposure to light, as UV-Vis spectroscopy indicates photodegradation (λmax = 270 nm) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity of this compound in sulfonamide-based drug design?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electronic properties (e.g., HOMO-LUMO gap, sulfonamide group charge distribution).

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like carbonic anhydrase (PDB ID: 1CA2). The sulfonamide moiety shows strong affinity for Zn²⁺ in active sites .

- MD Simulations : Assess stability of ligand-protein complexes in explicit solvent (e.g., TIP3P water model) over 100 ns trajectories .

Q. How to resolve contradictions in reported reaction yields for nucleophilic substitutions involving this compound?

Methodological Answer: Discrepancies often arise from solvent polarity (DMF vs. THF) and base strength (K₂CO₃ vs. Et₃N). Design a fractional factorial experiment varying:

Q. What role does this compound play in synthesizing bioactive molecules, and how are its derivatives validated?

Methodological Answer: The compound serves as a precursor for kinase inhibitors and antimicrobial agents. For example:

- Anticancer Agents : Couple with chloropyrimidines via Buchwald-Hartwig amination. Validate efficacy via MTT assays (IC₅₀ < 10 μM in HeLa cells) .

- Antibacterial Derivatives : Introduce fluoroquinolone moieties; test MIC values against E. coli (ATCC 25922) using broth microdilution .

Physicochemical Properties Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products